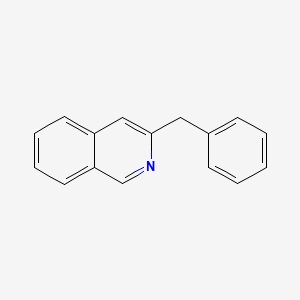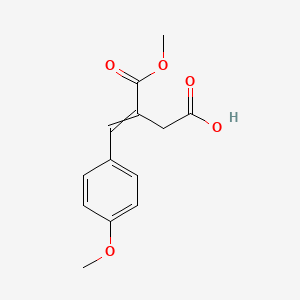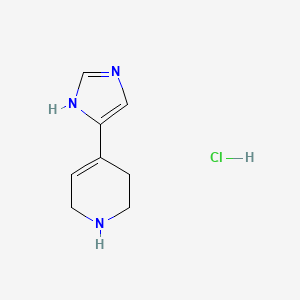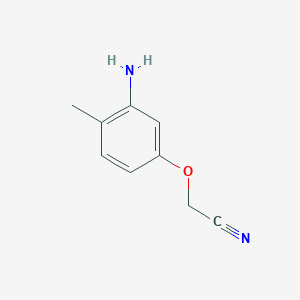
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine is a compound that features a thiazole ring and an indazole ring, both of which are important heterocyclic structures in medicinal chemistry. The thiazole ring contains sulfur and nitrogen atoms, while the indazole ring is a fused bicyclic system consisting of benzene and pyrazole rings. This compound has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine typically involves the formation of the thiazole ring followed by its attachment to the indazole moiety. One common method involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. The resulting thiazole derivative is then subjected to nucleophilic substitution reactions to introduce the indazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives can be used as electrophiles, while nucleophiles such as amines or thiols can be introduced under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the indazole ring.
科学的研究の応用
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The indazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 1-(2-Phenylthiazol-4-yl)methyl-1H-1,2,4-triazole
- 1-(2-(4-Chlorophenyl)thiazol-4-yl)methyl-1H-1,2,4-triazole
- 2,4-Disubstituted thiazoles
Uniqueness
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine is unique due to the combination of the thiazole and indazole rings, which confer distinct chemical and biological properties. The presence of both rings allows for diverse interactions with biological targets, potentially leading to a broader range of biological activities compared to similar compounds that contain only one of these rings.
特性
CAS番号 |
833474-37-6 |
|---|---|
分子式 |
C11H10N4S |
分子量 |
230.29 g/mol |
IUPAC名 |
1-(1,3-thiazol-4-ylmethyl)indazol-5-amine |
InChI |
InChI=1S/C11H10N4S/c12-9-1-2-11-8(3-9)4-14-15(11)5-10-6-16-7-13-10/h1-4,6-7H,5,12H2 |
InChIキー |
MCORPVDAGYQJEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C=NN2CC3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B8790488.png)



![Benzoic acid, 2-hydroxy-5-[(phenylmethylene)amino]-](/img/structure/B8790506.png)









